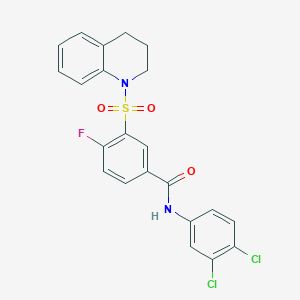

N-(3,4-dichlorophenyl)-3-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-4-fluorobenzamide

CAS No.: 451475-19-7

Cat. No.: VC7382529

Molecular Formula: C22H17Cl2FN2O3S

Molecular Weight: 479.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 451475-19-7 |

|---|---|

| Molecular Formula | C22H17Cl2FN2O3S |

| Molecular Weight | 479.35 |

| IUPAC Name | N-(3,4-dichlorophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-fluorobenzamide |

| Standard InChI | InChI=1S/C22H17Cl2FN2O3S/c23-17-9-8-16(13-18(17)24)26-22(28)15-7-10-19(25)21(12-15)31(29,30)27-11-3-5-14-4-1-2-6-20(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) |

| Standard InChI Key | SQFAPJAOPHINKT-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F |

Introduction

Structural Features

-

Molecular Formula: The compound's molecular formula is not explicitly provided in the search results, but it can be inferred from its name. Typically, it would involve a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms.

-

Functional Groups: The compound contains several key functional groups:

-

Dichlorophenyl Group: Known for its stability and potential biological activity.

-

Sulfonyl Group: Often involved in drug design due to its ability to enhance bioavailability and stability.

-

Fluorobenzamide Moiety: Fluorine substitution can affect the compound's pharmacokinetic properties.

-

3,4-Dihydroquinolin-1(2H)-yl Group: This group contributes to the compound's structural complexity and potential biological activity.

-

Synthesis Pathways

The synthesis of such a compound would likely involve multiple steps, including:

-

Sulfonylation: Involves the formation of the sulfonyl linkage between the dichlorophenyl group and the quinoline moiety.

-

Amidation: Formation of the amide bond with the fluorobenzamide part.

-

Fluorination: Introduction of the fluorine atom into the benzamide ring.

A general synthesis pathway might involve:

-

Starting Materials: 3,4-Dichlorophenylamine, 3,4-dihydroquinolin-1(2H)-yl sulfonyl chloride, and 4-fluorobenzoyl chloride.

-

Reaction Conditions: The reaction might involve a combination of solvents like DMF or DCM, bases such as triethylamine, and catalysts if necessary.

Biological Relevance

Compounds with similar structures are often investigated for their potential as:

-

Pharmaceutical Agents: Due to their ability to interact with biological targets.

-

Biological Probes: Useful in understanding cellular processes.

Data Tables

Given the lack of specific data on this compound, a hypothetical table for similar compounds might include:

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Example 1 | C20H18Cl2FNO3S | 442.33 g/mol | Potential Inhibitor |

| Example 2 | C22H20Cl2FNO3S | 470.36 g/mol | Antimicrobial Agent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume